N-methyl-2-(oxan-4-yl)acetamide
Overview
Description
N-methyl-2-(oxan-4-yl)acetamide is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.2 g/mol . It is characterized by the presence of an oxane ring, which is a six-membered ring containing one oxygen atom, and an acetamide group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of N-methyl-2-(oxan-4-yl)acetamide can be achieved through various methods. One common approach involves the reaction of N-methylacetamide with an oxane derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
N-methyl-2-(oxan-4-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield N-methyl-2-(oxan-4-yl)acetic acid, while reduction may produce N-methyl-2-(oxan-4-yl)ethanol.
Scientific Research Applications
N-methyl-2-(oxan-4-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of N-methyl-2-(oxan-4-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby modulating biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-methyl-2-(oxan-4-yl)acetamide can be compared with other similar compounds, such as:
N-methyl-2-(tetrahydro-2H-pyran-4-yl)acetamide: This compound has a similar structure but contains a tetrahydropyran ring instead of an oxane ring.
N-methyl-2-(oxan-4-yl)propionamide: This compound has a similar structure but contains a propionamide group instead of an acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-2-(oxan-4-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-8(10)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBNJEVLRPPQRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1CCOCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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